Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate is a spirocyclic compound that features a unique structural motif. Spirocyclic compounds are characterized by a bicyclic system connected through a single carbon atom, which is not shared by any other atoms.
Preparation Methods
The synthesis of tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl and fluoro substituents. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance scalability .
Chemical Reactions Analysis
Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position, with reagents like sodium methoxide, leading to the formation of methoxy-substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The fluoro and tert-butyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate can be compared with other spirocyclic compounds, such as spiroindoles and spirooxindoles. These compounds share the spirocyclic core but differ in the nature of the attached rings and substituents. The presence of the fluoro and tert-butyl groups in tert-butyl 7-fluoro-1-oxo-spiro[indane-2,4’-piperidine]-1’-carboxylate makes it unique, as these groups can modulate its physicochemical properties and biological activity .
Similar compounds include:
- Spiroindole derivatives
- Spirooxindole derivatives
- Thiazole derivatives
These compounds also exhibit diverse biological activities and are used in various research and industrial applications.
Properties
Molecular Formula |
C18H22FNO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
tert-butyl 4-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-9-7-18(8-10-20)11-12-5-4-6-13(19)14(12)15(18)21/h4-6H,7-11H2,1-3H3 |
InChI Key |
MBUVURFUVHCVTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C(=CC=C3)F |
Origin of Product |
United States |
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